Dimethyl citraconate

Description

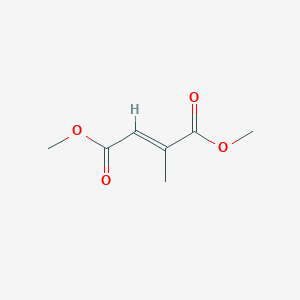

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (E)-2-methylbut-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-5(7(9)11-3)4-6(8)10-2/h4H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEXBUQDXKPVHR-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031523 | |

| Record name | Dimethyl (2E)-2-methyl-2-butenedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-53-8, 617-54-9 | |

| Record name | Dimethyl mesaconate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid, 2-methyl-, 1,4-dimethyl ester, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl (2E)-2-methyl-2-butenedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl Citraconate from Citraconic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl citraconate, a valuable chemical intermediate, from citraconic anhydride (B1165640) and methanol (B129727). The synthesis proceeds via an acid-catalyzed esterification reaction. This document outlines the reaction principles, a detailed experimental protocol, and methods for purification and characterization of the final product.

Reaction Principle

The synthesis of this compound from citraconic anhydride is an example of an acid-catalyzed nucleophilic acyl substitution. The reaction involves the opening of the cyclic anhydride ring by methanol, which acts as a nucleophile. An acid catalyst, typically a strong mineral acid like sulfuric acid, protonates a carbonyl oxygen of the anhydride, increasing the electrophilicity of the carbonyl carbons. Methanol then attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the other carboxyl group as a leaving group, which is then esterified in a second step, ultimately yields the desired product, this compound.

Experimental Protocol

Materials:

-

Citraconic Anhydride (C₅H₄O₃)

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst (e.g., boric acid)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic Solvents for extraction (e.g., diethyl ether, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve citraconic anhydride (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 eq.).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.02-0.05 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 65-70°C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is in the range of 4-8 hours.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

-

Remove the bulk of the methanol using a rotary evaporator.

-

To the remaining aqueous residue, add a suitable organic solvent for extraction (e.g., diethyl ether).

-

Transfer the mixture to a separatory funnel and perform the extraction. Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the organic solvent using a rotary evaporator to obtain the crude this compound.

-

For higher purity, the product can be purified by vacuum distillation.

-

Data Presentation

The following table summarizes the key quantitative data for the reactants and the expected product. Please note that the yield is an estimate based on related syntheses and may vary depending on the specific reaction conditions.

| Compound | Molar Mass ( g/mol ) | Density (g/cm³) | Boiling Point (°C) | Melting Point (°C) |

| Citraconic Anhydride | 112.08 | 1.247 | 213-214 | 7-8 |

| Methanol | 32.04 | 0.792 | 64.7 | -97.6 |

| This compound | 158.15 | 1.11 | 205-206 | - |

Note: The yield of this reaction is anticipated to be in the range of 70-90% based on analogous esterification reactions.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 300 MHz): δ (ppm) 5.87 (q, 1H, J=1.6 Hz, =CH-), 3.83 (s, 3H, -OCH₃), 3.72 (s, 3H, -OCH₃), 2.06 (d, 3H, J=1.6 Hz, -CH₃).[1]

-

¹³C NMR (CDCl₃): The spectrum would show characteristic peaks for the carbonyl carbons, the olefinic carbons, the methyl carbons of the ester groups, and the vinylic methyl carbon.

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the ester groups (typically around 1720-1740 cm⁻¹) and C=C stretching of the alkene (around 1640-1680 cm⁻¹).

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 158, corresponding to the molecular weight of this compound.

Experimental Workflow

The logical flow of the synthesis and purification process can be visualized as follows:

Caption: Workflow for the synthesis and purification of this compound.

This guide provides a foundational understanding and a practical, albeit generalized, protocol for the synthesis of this compound. Researchers are advised to conduct small-scale trials to optimize the reaction conditions for their specific laboratory settings. Standard laboratory safety procedures should be strictly followed throughout the experiment.

References

Unveiling the Synthesis of Dimethyl Citraconate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary mechanisms and experimental procedures for the formation of dimethyl citraconate, a valuable reagent in organic synthesis and a molecule of interest in medicinal chemistry. This document provides a comprehensive overview of the key synthetic pathways, including detailed experimental protocols and quantitative data, to facilitate its application in research and development.

Introduction

This compound, the dimethyl ester of citraconic acid, is a versatile α,β-unsaturated dicarbonyl compound. Its structure, featuring a cis-alkene geometry and two ester functionalities, makes it a valuable precursor for a variety of chemical transformations and a target for biological studies. Understanding the precise mechanisms of its formation is crucial for optimizing its synthesis and exploring its potential applications. This guide will explore the two primary routes to this compound: the direct esterification of citraconic acid or its anhydride (B1165640), and the isomerization of dimethyl itaconate.

Synthesis of Precursors

A common and efficient pathway to this compound begins with the synthesis of its precursor, citraconic anhydride.

Synthesis of Citraconic Anhydride from Itaconic Anhydride

Citraconic anhydride can be readily prepared from the isomerization of itaconic anhydride. This process typically involves a rapid distillation at atmospheric pressure.[1]

Experimental Protocol:

-

250 grams of itaconic anhydride is placed in a 500-cc modified Claisen flask equipped with a 15-cm fractionating column.

-

The apparatus is set up for distillation at atmospheric pressure.

-

The itaconic anhydride is heated rapidly. The initial distillate, collected below 200°C, consists of water and other decomposition byproducts and should be discarded.

-

The fraction distilling between 200-215°C is collected as crude citraconic anhydride.

-

For further purification, the crude product can be redistilled under reduced pressure.

Quantitative Data:

| Step | Product | Yield (%) | Melting Point (°C) | Boiling Point (°C/mmHg) |

| Initial Distillation | Crude Citraconic Anhydride | 68-72 | 5.5-6 | - |

| Redistillation | Pure Citraconic Anhydride | 62-66 | 7-8 | 105-110/22 |

Table 1: Quantitative data for the synthesis of citraconic anhydride.[1]

Synthesis of Citraconic Acid from Citraconic Anhydride

Citraconic acid can be obtained by the hydrolysis of citraconic anhydride.[1]

Experimental Protocol:

-

To 22.4 g (0.2 mole) of pure citraconic anhydride in a 100-cc beaker, add 4 cc (0.22 mole) of distilled water.

-

The mixture is stirred on a hot plate until a homogeneous solution is formed.

-

The beaker is covered with a watch glass and allowed to stand for 48 hours, during which the mixture will solidify.

-

For purification, the solid is finely ground, washed with 50 cc of cold benzene, and dried.

Quantitative Data:

| Product | Yield (%) | Melting Point (°C) |

| Crude Citraconic Acid | ~100 | 87-89 |

| Purified Citraconic Acid | 94 | 92-93 |

Table 2: Quantitative data for the synthesis of citraconic acid.[1]

Formation of this compound

Esterification of Citraconic Anhydride or Citraconic Acid

The most direct route to this compound is through the esterification of citraconic anhydride or citraconic acid with methanol. This reaction typically proceeds via an acid-catalyzed mechanism, such as the Fischer esterification.

Reaction Scheme:

References

Spectroscopic Characterization of Dimethyl Citraconate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of dimethyl citraconate, a molecule of interest in various chemical and biomedical research fields. This document summarizes key spectroscopic data, outlines detailed experimental protocols for its characterization, and presents a logical workflow for these analytical procedures. This compound, the dimethyl ester of citraconic acid, is a known NRF2 activator with potential therapeutic applications in inflammatory conditions.[1] A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and quality control in research and development.

Molecular and Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS No: 617-54-9), including ¹H NMR, ¹³C NMR, and Mass Spectrometry data.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (ppm) | Solvent | Reference |

| =CH | 5.867 | CDCl₃ | [2] |

| OCH₃ | 3.827 | CDCl₃ | [2] |

| OCH₃ | 3.724 | CDCl₃ | [2] |

| C-CH₃ | 2.064 | CDCl₃ | [2] |

Note: The two OCH₃ signals may be interchangeable.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (ppm) | Solvent | Reference |

| C=O | 167.1 | CDCl₃ | [3] |

| C=O | 165.2 | CDCl₃ | [3] |

| =C(CH₃) | 143.5 | CDCl₃ | [3] |

| =CH | 119.3 | CDCl₃ | [3] |

| OCH₃ | 52.4 | CDCl₃ | [3] |

| OCH₃ | 51.6 | CDCl₃ | [3] |

| C-CH₃ | 14.1 | CDCl₃ | [3] |

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment | Reference |

| 158 | 2.6 | [M]⁺ | [4] |

| 127 | 100.0 | [M-OCH₃]⁺ | [4] |

| 99 | 22.0 | [M-COOCH₃]⁺ | [4] |

| 59 | 36.3 | [COOCH₃]⁺ | [4] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, Jeol ECZ series) operating at a field strength of 300 MHz or higher for ¹H nuclei.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or higher, as the ¹³C nucleus has a low natural abundance.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Acquire the sample spectrum.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the major peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

GC-MS Experimental Conditions:

-

GC Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the solution into the GC-MS system.

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak ([M]⁺) and major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

Signaling Pathway Activation

Recent studies have highlighted the role of this compound as a potent activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1] This pathway is a critical regulator of cellular defense mechanisms against oxidative stress and inflammation. The activation of NRF2 by this compound involves its ability to modify key cysteine residues on KEAP1, the primary negative regulator of NRF2. This modification leads to the dissociation of NRF2 from KEAP1, allowing NRF2 to translocate to the nucleus and induce the expression of a battery of antioxidant and cytoprotective genes.

The diagram below illustrates the logical relationship in the NRF2 activation pathway by this compound.

Caption: NRF2 Activation by this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Data Analysis of Dimethyl Citraconate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for dimethyl citraconate. This document outlines the structural elucidation of the molecule through detailed data interpretation, presents standardized experimental protocols for data acquisition, and offers a visual representation of the molecular assignments.

Data Presentation

The quantitative ¹H and ¹³C NMR data for this compound are summarized in the tables below. These tables provide chemical shifts (δ), multiplicities, coupling constants (J), and assignments for each unique nucleus in the molecule.

¹H NMR Data

Two datasets are presented, reflecting common deuterated solvents used in NMR spectroscopy.

Table 1: ¹H NMR Spectral Data of this compound

| Assignment | Chemical Shift (δ) in CCl₄ (ppm) [1] | Multiplicity | Coupling Constant (J) (Hz) [1] | Chemical Shift (δ) in CDCl₃ (ppm) [1] | Multiplicity | Coupling Constant (J) (Hz) [1] |

| =C-H | 5.77 | Quartet (q) | -1.64 | 5.867 | Quartet (q) | -1.6 |

| =C-CH₃ | 2.03 | Doublet (d) | -1.64 | 2.064 | Doublet (d) | -1.6 |

| -OCH₃ | 3.72 | Singlet (s) | - | 3.827 | Singlet (s) | - |

| -OCH₃ | 3.68 | Singlet (s) | - | 3.724 | Singlet (s) | - |

Note: The assignments for the two methoxy (B1213986) (-OCH₃) groups may be interchangeable.

¹³C NMR Data

Disclaimer: Experimental ¹³C NMR data for this compound was not publicly available in the searched resources. The following data is a prediction generated using a reliable online NMR prediction tool and should be used as a reference. For definitive assignment, experimental verification is recommended.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Assignment | Predicted Chemical Shift (δ) (ppm) |

| C=O (ester) | ~167 |

| C=O (ester) | ~165 |

| =C-CO | ~140 |

| =CH-CO | ~120 |

| -OCH₃ | ~52 |

| -OCH₃ | ~51 |

| =C-CH₃ | ~15 |

Experimental Protocols

The following are detailed methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃) or carbon tetrachloride (CCl₄)). For referencing purposes, the solvent should contain a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it with the sample identification.

¹H NMR Spectrum Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the field frequency using the deuterium (B1214612) signal from the solvent.

-

Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal to achieve sharp and symmetrical peaks.

-

Parameter Setting:

-

Pulse Angle: Set to a 30° or 45° flip angle for quantitative measurements.

-

Spectral Width: Typically set to a range of -2 to 12 ppm.

-

Acquisition Time: Set to 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the nuclei.

-

Number of Scans: Acquire 8 to 16 scans for a sample of this concentration to achieve a good signal-to-noise ratio.

-

-

Data Acquisition: Initiate the acquisition sequence.

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate all peaks to determine the relative number of protons.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

¹³C NMR Spectrum Acquisition

-

Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR acquisition.

-

Parameter Setting:

-

Experiment Type: A standard proton-decoupled ¹³C experiment is typically used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Set to a range of 0 to 220 ppm.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2 seconds is common.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition: Start the acquisition.

-

Data Processing:

-

Apply Fourier transformation to the FID.

-

Phase the spectrum.

-

Perform baseline correction.

-

Reference the spectrum using the solvent peak or TMS.

-

Visualization of NMR Assignments

The following diagram illustrates the logical relationship between the molecular structure of this compound and its ¹H and ¹³C NMR spectral data.

Caption: Molecular structure of this compound with corresponding ¹H and ¹³C NMR assignments.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Citraconate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl citraconate, the dimethyl ester of citraconic acid, is a valuable synthetic intermediate and an active area of research for its potential therapeutic applications. This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activity, particularly its role as an activator of the NRF2 signaling pathway. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using logical diagrams.

Core Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature. It is recognized by its CAS number 617-54-9. The fundamental properties of this compound are summarized below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₄ | |

| Molecular Weight | 158.15 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Form | Oil / Liquid | |

| Boiling Point | 210-211 °C at 760 mmHg | |

| Density / Specific Gravity | 1.11 - 1.112 g/cm³ | |

| Refractive Index | 1.4460 - 1.4490 | |

| Flash Point | 91.5 - 92 °C | |

| Vapor Pressure | 0.192 mmHg at 25 °C (estimated) | |

| logP (o/w) | 0.849 (estimated) |

Table 2: Solubility and Spectral Data of this compound

| Property | Value | Source(s) |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727) | |

| ¹H NMR (CDCl₃, 89.56 MHz) | δ 5.867 (q), 3.827 (s), 3.724 (s), 2.064 (d) ppm | |

| ¹³C NMR (CDCl₃) | Spectral data available | |

| Mass Spectrometry (GC-MS) | Molecular Ion (m/z): 158. Key fragments: 127, 99, 59. | |

| Infrared (IR) Spectrum | Data available for CCl₄ solution and liquid film |

Synthesis and Characterization: Experimental Protocols

This compound is a useful synthetic intermediate for various natural products and acyclic alkanes. Its synthesis is typically achieved through the esterification of citraconic acid or its anhydride (B1165640).

Synthesis of this compound via Esterification

This protocol is based on the general principles of Fischer esterification, a common method for producing esters from carboxylic acids and alcohols.

Objective: To synthesize this compound from citraconic anhydride and methanol.

Materials:

-

Citraconic anhydride

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, catalytic amount)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend citraconic anhydride in an excess of anhydrous methanol.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the mixture to reflux and maintain for several hours (e.g., 18 hours, as in a similar synthesis) to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup - Neutralization: After cooling to room temperature, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess methanol.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate (B1210297). Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation to obtain high-purity this compound.

Caption: Workflow for the synthesis and purification of this compound.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity and assess the purity of the synthesized this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

A suitable capillary column (e.g., a non-polar Rxi-5ms or similar).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

-

GC Method:

-

Injector: Set to a temperature of ~250 °C.

-

Oven Program: Begin at a low temperature (e.g., 40-60 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature of ~300 °C.

-

Carrier Gas: Use an inert gas, typically Helium, at a constant flow rate.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: Scan a mass-to-charge (m/z) range that includes the molecular ion and expected fragments (e.g., m/z 40-200).

-

-

Data Analysis:

-

The retention time of the major peak in the gas chromatogram is characteristic of this compound under the specified conditions.

-

The mass spectrum of this peak should show a molecular ion peak at m/z = 158 and a fragmentation pattern consistent with the structure of this compound. Purity is estimated by the relative area of the main peak.

-

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 300-500 MHz).

-

NMR tubes.

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a reference standard like tetramethylsilane (B1202638) (TMS).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Expected signals include: a quartet for the vinyl proton, a doublet for the methyl group on the double bond, and two singlets for the two non-equivalent methoxy (B1213986) groups.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum to observe all unique carbon environments, including the carbonyl carbons, sp² carbons of the double bond, methoxy carbons, and the methyl carbon.

-

-

Data Analysis:

-

Compare the observed chemical shifts, multiplicities (splitting patterns), and integration values with established literature values for this compound to confirm the structure.

-

Biological Activity and Signaling Pathway

Recent studies have identified this compound (DMC) as a potent activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. NRF2 is a critical transcription factor that regulates cellular defense against oxidative stress and inflammation.

The NRF2 Activation Pathway by this compound

Under normal conditions, NRF2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. This compound, as an electrophilic compound, can modify cysteine residues on KEAP1. This modification disrupts the NRF2-KEAP1 interaction.

Mechanism of Action:

-

KEAP1 Modification: this compound enters the cell and modifies KEAP1.

-

NRF2 Release: This modification leads to the dissociation of NRF2 from KEAP1, preventing its degradation.

-

Nuclear Translocation: Stabilized NRF2 translocates from the cytoplasm into the nucleus.

-

ARE Binding & Gene Transcription: In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.

-

Antioxidant and Anti-inflammatory Response: This binding initiates the transcription of a suite of protective genes, including antioxidant enzymes and anti-inflammatory mediators. This cellular response helps to restrict the accumulation of reactive oxygen species (ROS) and reduce inflammation.

The therapeutic potential of this pathway is significant, with research showing that local administration of this compound can alleviate periodontal destruction in animal models by activating this NRF2 cascade.

Caption: Activation of the NRF2 pathway by this compound.

Reactivity and Safety

Reactivity:

-

As an unsaturated ester, this compound can participate in addition reactions across the double bond.

-

The ester groups are susceptible to hydrolysis under acidic or basic conditions, yielding methanol and citraconic acid.

-

It can act as a dienophile in Diels-Alder reactions.

Safety Information:

-

Hazards: Combustible liquid. May cause skin and eye irritation.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Use in a well-ventilated area and keep away from heat and open flames.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

This guide provides a foundational understanding of this compound for scientific and research applications. For specific experimental use, always refer to the latest Safety Data Sheet (SDS) and relevant published literature.

A Technical Guide to Dimethyl Citraconate: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dimethyl citraconate, a molecule of growing interest in both chemical synthesis and biomedical research. This document details its fundamental properties, outlines key experimental methodologies, and explores its biological significance, particularly its role as an activator of the NRF2 signaling pathway.

Core Properties of this compound

This compound, also known as dimethyl methylmaleate, is the dimethyl ester of citraconic acid. Its fundamental chemical and physical properties are summarized below.

Chemical Identification

| Identifier | Value |

| CAS Number | 617-54-9[1][2][3] |

| Molecular Formula | C₇H₁₀O₄[1][3] |

| IUPAC Name | dimethyl (Z)-2-methylbut-2-enedioate[1] |

| Synonyms | Dimethyl methylmaleate, Citraconic acid dimethyl ester[1] |

Physicochemical Data

| Property | Value |

| Molecular Weight | 158.15 g/mol [1][3] |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 210-211 °C[2][4] |

| Density | Approximately 1.11 g/cm³ |

| Flash Point | 91.11 °C (196.00 °F)[2] |

| Solubility | Very soluble in ethanol, ether, and acetone[4] |

Molecular Structure

The structure of this compound features a carbon-carbon double bond with a Z (cis) configuration of the two carboxyl groups.

Experimental Protocols

Synthesis of this compound

Materials:

-

Citraconic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend citraconic acid in an excess of anhydrous methanol.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours (e.g., 18 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the excess methanol.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive method for the quantification of this compound in biological samples can be adapted from established protocols for its isomers.

Sample Preparation:

-

Extraction: For plasma or whole blood samples, perform a protein precipitation and extraction step using a cold organic solvent mixture, such as acetonitrile/methanol.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

Chromatography: Use a suitable reversed-phase HPLC column for separation. A gradient elution with mobile phases such as water and methanol, both with a small percentage of formic acid, is typically employed.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined.

Investigation of NRF2 Activation in Cell Culture

The biological activity of this compound as an NRF2 activator can be assessed in various cell types, such as scleral fibroblasts or macrophages.

Cell Culture and Treatment:

-

Culture primary cells or cell lines in appropriate media and conditions.

-

For experiments, treat the cells with a specific concentration of this compound (e.g., 150 µmol/L) or a vehicle control (e.g., PBS) for a defined period (e.g., 3 hours).

-

In some experimental setups, cells may be subsequently challenged with a stimulus, such as hypoxia or lipopolysaccharide (LPS), for a further incubation period (e.g., 48 hours).

Analytical Methods:

-

Western Blot: Analyze the protein expression of NRF2 and its downstream targets (e.g., NQO1, HO-1) as well as other relevant proteins (e.g., COL1A1, MMP2).

-

qRT-PCR: Measure the mRNA expression levels of NRF2-responsive genes.

-

Immunofluorescence Staining: Visualize the nuclear translocation of NRF2, a key step in its activation, using microscopy.

Biological Activity and Signaling Pathway

This compound has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[5] NRF2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a protective role against oxidative stress and inflammation.

The proposed mechanism of action involves the stabilization of NRF2 and its translocation to the nucleus, leading to the transcription of target genes. This has been shown to have therapeutic potential in conditions such as periodontitis and may play a role in scleral remodeling.[6]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment: Wear suitable protective clothing, gloves, and eye/face protection.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or with a local exhaust system. Keep away from heat, sparks, and open flames.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off immediately with plenty of water.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[8]

-

This guide provides a foundational understanding of this compound for research and development purposes. For more detailed information, consulting the primary literature is recommended.

References

- 1. This compound | C7H10O4 | CID 5355715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [thegoodscentscompany.com]

- 3. scbt.com [scbt.com]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound Alleviates Periodontitis via Activating the NRF2 Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [The experimental study on the effect of the NRF2 activator dimethyl itaconate on hypoxia-induced scleral fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of Dimethyl Citraconate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethyl citraconate in common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative information and providing a detailed experimental framework for determining precise solubility values.

Introduction to this compound

This compound, with the chemical formula C₇H₁₀O₄, is the dimethyl ester of citraconic acid.[1] It is a colorless to pale yellow liquid with a fruity odor.[2] This compound is utilized in polymer chemistry as a monomer or crosslinking agent and has been investigated for its potential biological activities.[2] A thorough understanding of its solubility is critical for its application in various fields, including chemical synthesis and formulation development.

Solubility of this compound

Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the literature. However, qualitative descriptions and some specific data points are available.

Table 1: Qualitative and Limited Quantitative Solubility of this compound

| Solvent | Solubility Description | Quantitative Data (at specified temperature) |

| Ethanol | Very Soluble[3], Soluble[4] | - |

| Ether | Very Soluble[3] | - |

| Acetone | Very Soluble[3] | - |

| Water | Insoluble[4] | 28,600 mg/L at 15 °C[4] |

It is generally noted to be soluble in organic solvents.[2]

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following method is a widely accepted approach for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Syringe filters (chemically compatible with the solvent)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, the pipette tip should be kept well below the liquid surface and away from the bottom of the vial.

-

Filter the collected supernatant through a chemically compatible syringe filter to remove any remaining solid particles.

-

-

Sample Analysis:

-

Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Polarity of the Solvent and Solute: this compound is a moderately polar molecule. According to the "like dissolves like" principle, it is expected to have higher solubility in solvents with similar polarity.

-

Temperature: The solubility of solids in liquids generally increases with temperature, although there are exceptions. The quantitative effect of temperature on solubility needs to be determined experimentally.

-

Presence of Impurities: Impurities in either the this compound or the solvent can affect the measured solubility. Therefore, using high-purity materials is crucial for obtaining accurate data.

Conclusion

While specific quantitative data on the solubility of this compound in a wide array of common organic solvents is sparse in the public domain, this guide provides the available qualitative information and a robust experimental protocol for its determination. By following the outlined methodology, researchers can generate reliable and accurate solubility data, which is essential for the effective use of this compound in various scientific and industrial applications. The provided workflow diagram serves as a clear visual aid for the experimental process.

References

Theoretical Insights into the Reactivity of Dimethyl Citraconate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl citraconate, a die-ester of citraconic acid, presents a versatile platform for chemical synthesis due to its trifunctional nature, incorporating a carbon-carbon double bond and two ester moieties. Understanding its reactivity is paramount for its application in drug development and materials science. This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of this compound, with a focus on cycloaddition, Michael addition, and polymerization reactions. Due to a scarcity of direct theoretical investigations on this compound, this guide leverages computational studies on analogous compounds, namely dimethyl maleate (B1232345) and citraconic anhydride (B1165640), to provide a representative understanding of its chemical behavior. This document summarizes key quantitative data, details relevant computational methodologies, and visualizes reaction pathways to facilitate further research and application.

Introduction

This compound is the (Z)-isomer of dimethyl mesaconate and a structural isomer of dimethyl itaconate. Its unique stereochemistry and electronic properties, conferred by the methyl group and two electron-withdrawing ester groups on the double bond, dictate its reactivity profile. Theoretical and computational chemistry provide powerful tools to elucidate the mechanisms, kinetics, and thermodynamics of chemical reactions involving such molecules. This guide synthesizes the available theoretical data to offer a predictive framework for the reactivity of this compound.

Core Reactivity Profiles: A Theoretical Perspective

The reactivity of this compound is primarily governed by the electrophilicity of its carbon-carbon double bond, which is influenced by the resonance and inductive effects of the two ester groups. Theoretical studies on analogous systems suggest that this compound can participate in a variety of reactions, including cycloadditions, nucleophilic additions, and polymerizations.

Cycloaddition Reactions

Cycloaddition reactions are fundamental in organic synthesis for the construction of cyclic compounds. This compound can act as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions.

A key aspect of the Diels-Alder reaction with unsymmetrical dienophiles like this compound is regioselectivity. Theoretical studies on the reaction of citraconic anhydride with substituted anthracenes have shown a preference for the ortho regioisomer. This selectivity is often rationalized by analyzing the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) and steric interactions in the transition state.

Theoretical studies on the [3+2] cycloaddition of nitrones to dimethyl maleate, the (E)-isomer of this compound, provide valuable quantitative data. These studies, employing DFT methods, have calculated the activation enthalpies for both endo and exo approaches.

Table 1: Calculated Activation Enthalpies for the [3+2] Cycloaddition of N-Methyl-C-phenylnitrone with Dimethyl Maleate (Analog for this compound)

| Stereochemical Pathway | Activation Enthalpy (kcal/mol) |

| endo | 8.13 |

| exo | 9.17 |

Data extrapolated from studies on dimethyl maleate.

These findings suggest that the reaction is kinetically controlled, with a slight preference for the endo product. The asynchronous nature of the bond formation in the transition state is a common feature in such reactions.

Michael Addition

The electron-deficient double bond of this compound makes it a good acceptor for Michael additions. An experimental study has reported the Michael addition of nitroalkanes to this compound, proceeding through an initial isomerization to the more reactive dimethyl mesaconate.

From a theoretical standpoint, the reaction mechanism can be investigated using DFT to model the nucleophilic attack on the β-carbon of the double bond. The transition state for this step would reveal the geometric requirements and the activation barrier for the reaction. Computational analysis can also shed light on the thermodynamics of the initial isomerization step from the citraconate to the mesaconate form.

Polymerization

The radical polymerization of dialkyl citraconates is generally considered to be sluggish compared to their fumarate (B1241708) and maleate counterparts due to steric hindrance from the methyl group. Theoretical studies on the radical polymerization of related monomers like dialkyl itaconates and fumarates can provide insights. The key parameters governing polymerization, such as the propagation and termination rate constants, can be estimated using computational methods. Such studies often involve calculating the stability of the propagating radical and the transition state energies for monomer addition.

Experimental Protocols: Computational Methodologies

The theoretical investigation of the reactivity of molecules like this compound typically involves the following computational protocol:

-

Geometry Optimization: The ground state geometries of the reactants, products, and any intermediates are optimized using a suitable level of theory and basis set. A common choice is DFT with a functional like B3LYP or M06-2X and a Pople-style basis set such as 6-31G(d) or a larger one for higher accuracy.

-

Transition State Searching: The transition state (TS) geometry for each elementary step of the reaction is located. This is often the most challenging part of the calculation. Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are employed.

-

Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures. For minima (reactants, products, intermediates), all frequencies should be real. For a transition state, there must be exactly one imaginary frequency corresponding to the motion along the reaction coordinate. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the desired reactants and products on the potential energy surface.

-

Solvation Effects: To model reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model are often used to account for the effect of the solvent.

-

Analysis of Electronic Properties: Various analyses can be performed on the calculated wavefunctions to gain deeper insights into the reactivity. These include Natural Bond Orbital (NBO) analysis for charge distribution and Frontier Molecular Orbital (FMO) analysis to understand orbital interactions.

Visualizing Reaction Pathways and Workflows

Visual representations of reaction mechanisms and computational workflows are crucial for understanding complex chemical processes.

Conclusion and Future Directions

This technical guide has provided a theoretical overview of the reactivity of this compound by drawing upon computational studies of analogous molecules. The analysis suggests that this compound is a versatile substrate for various organic reactions, including cycloadditions and Michael additions, although its reactivity in polymerization may be limited by steric factors.

Future theoretical work should focus on direct computational studies of this compound to provide more accurate quantitative data on its reactivity. Specifically, a detailed investigation of its Diels-Alder reactions with various dienes, a comprehensive analysis of the Michael addition with different nucleophiles, and a theoretical exploration of its copolymerization potential would be highly valuable for advancing its application in drug development and materials science. The methodologies and preliminary data presented in this guide serve as a foundation for such future investigations.

The Discovery and Historical Synthesis of Dimethyl Citraconate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl citraconate, the dimethyl ester of citraconic acid, has garnered significant interest in recent years, particularly within the biomedical field, for its role as a potent activator of the NRF2 signaling pathway. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways. This document serves as a valuable resource for researchers and professionals in drug development and related scientific disciplines.

Introduction: From Pyrocitric Acid to a Modern Signaling Modulator

The story of this compound is intrinsically linked to the 19th-century exploration of "pyrocitric acids," a group of isomeric acids produced by the dry distillation of citric acid. In 1830, the French chemist Pierre Robiquet first observed the formation of a crystalline sublimate upon heating citric acid, which was later identified as a mixture of what we now know as citraconic anhydride (B1165640), itaconic acid, and mesaconic acid.

It was the German chemist Rudolph Fittig and his contemporaries in the latter half of the 19th century who meticulously unraveled the structures and reactivities of these pyrocitric acids. While a definitive first synthesis of this compound is not prominently documented as a landmark discovery, its preparation would have been a logical extension of the extensive studies on citraconic acid and the well-established esterification methods of the time, such as the Fischer-Speier esterification developed in 1895. Early preparations likely involved the direct acid-catalyzed esterification of citraconic acid with methanol (B129727) or the reaction of citraconic anhydride with methanol.

Historical Synthesis Methods

Two primary historical routes to this compound can be inferred from the chemical literature of the late 19th and early 20th centuries: the direct esterification of citraconic acid and the alcoholysis of citraconic anhydride.

Fischer-Speier Esterification of Citraconic Acid

The Fischer-Speier esterification, a cornerstone of organic synthesis, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. This method would have been a straightforward approach to synthesizing this compound from citraconic acid.

Experimental Protocol:

-

Preparation of Citraconic Acid: Citraconic acid can be prepared from the hydrolysis of citraconic anhydride. In a beaker, 22.4 g (0.2 mole) of pure citraconic anhydride is treated with 4.0 mL (0.22 mole) of distilled water. The mixture is gently heated and stirred on a hot plate until a homogeneous solution is formed. The beaker is then covered and allowed to stand for 48 hours, during which time the citraconic acid crystallizes. The resulting solid is ground, washed with cold benzene, and dried to yield pure citraconic acid.

-

Esterification: To a round-bottom flask containing a solution of citraconic acid in an excess of methanol, a catalytic amount of a strong mineral acid, such as concentrated sulfuric acid or hydrogen chloride gas, is added.

-

Reaction: The mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester.

-

Workup and Purification: After cooling, the excess methanol is removed by distillation. The residue is then diluted with an organic solvent, such as diethyl ether, and washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst and any unreacted carboxylic acid. The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is evaporated. The crude this compound is then purified by fractional distillation under reduced pressure.

Synthesis from Citraconic Anhydride and Methanol

The reaction of an acid anhydride with an alcohol to form an ester is a highly efficient method. This route offers the advantage of not producing water as a byproduct, thus avoiding the equilibrium limitations of the Fischer-Speier esterification.

Experimental Protocol:

-

Preparation of Citraconic Anhydride: Citraconic anhydride can be obtained by the rapid distillation of itaconic anhydride at atmospheric pressure. The fraction distilling between 200–215 °C is collected as crude citraconic anhydride, which can be further purified by vacuum distillation.

-

Reaction: Citraconic anhydride is dissolved in an excess of anhydrous methanol. The reaction can be catalyzed by the addition of a small amount of a strong acid, although the reaction can also proceed, albeit more slowly, without a catalyst.

-

Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to increase the reaction rate.

-

Purification: The excess methanol is removed under reduced pressure, and the resulting this compound is purified by vacuum distillation.

Quantitative Data on Historical Synthesis

The yields for these historical syntheses would have varied depending on the specific conditions and the purity of the starting materials. Based on analogous reactions from the period and modern reconstructions of these methods, the following quantitative data can be estimated.

| Synthesis Method | Starting Material | Reagents | Typical Yield (%) | Key Parameters |

| Fischer-Speier Esterification | Citraconic Acid | Methanol, H₂SO₄ (catalyst) | 60-80 | Reflux temperature, excess methanol to shift equilibrium, reaction time (several hours) |

| Alcoholysis of Anhydride | Citraconic Anhydride | Methanol | >90 | Room temperature or gentle heating, anhydrous conditions |

| Modern Industrial (from Dimethyl Itaconate precursor) | Itaconic Acid | Methanol, Acid Catalyst, Isomerization | High | Multi-step process involving esterification and subsequent isomerization. |

Experimental Workflow

The general workflow for the historical synthesis and purification of this compound can be visualized as follows:

Caption: General experimental workflow for the synthesis of this compound.

Biological Significance: Activation of the NRF2 Signaling Pathway

This compound is an electrophilic molecule that can activate the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[1] This pathway plays a crucial role in cellular protection and has emerged as a significant target in drug development for a variety of diseases.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles like this compound can react with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of a battery of cytoprotective enzymes and proteins.

Caption: Activation of the NRF2 pathway by this compound.

Spectroscopic Data

The identity and purity of this compound are confirmed by various spectroscopic methods.

| Spectroscopic Data | Key Features |

| ¹H NMR (CDCl₃) | δ (ppm): ~5.8 (q, 1H, vinylic proton), ~3.7 (s, 3H, methoxy (B1213986) protons), ~3.6 (s, 3H, methoxy protons), ~2.1 (d, 3H, methyl protons). |

| ¹³C NMR (CDCl₃) | δ (ppm): ~167 (C=O), ~165 (C=O), ~140 (quaternary vinylic carbon), ~120 (vinylic CH), ~52 (methoxy carbons), ~15 (methyl carbon). |

| IR (neat) | ν (cm⁻¹): ~2950 (C-H stretch), ~1720 (C=O stretch, strong), ~1650 (C=C stretch), ~1250 (C-O stretch). |

| Mass Spec (EI) | m/z (%): 158 (M⁺), 127 ([M-OCH₃]⁺), 99, 59. |

Conclusion

From its origins in the early investigations of pyrocitric acids to its contemporary role as a modulator of cellular signaling pathways, this compound has a rich chemical history. The historical synthesis methods, primarily the Fischer-Speier esterification and the alcoholysis of its anhydride, laid the groundwork for the preparation of this and other esters. Today, with a deeper understanding of its biological activities, particularly its ability to activate the NRF2 pathway, this compound and its analogs are promising candidates for further research and development in the pharmaceutical and biomedical sciences. This guide provides a foundational understanding of the chemical history and synthesis of this important molecule, offering valuable context for researchers and professionals in the field.

References

An In-depth Technical Guide to the Isomeric Forms and Relative Stabilities of Dimethyl Citraconate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric forms of dimethyl citraconate, focusing on their relative thermodynamic stabilities. The principles discussed are foundational for understanding the behavior of these molecules in various chemical and biological systems, which is of paramount importance in fields such as medicinal chemistry and materials science. This document outlines the theoretical basis for stability differences, presents relevant data, details experimental protocols for stability determination, and provides visual representations of key concepts.

Isomeric Forms of this compound

This compound is the dimethyl ester of citraconic acid. It possesses a carbon-carbon double bond, which gives rise to geometric isomerism. The two isomers are:

-

This compound ((Z)-dimethyl 2-methylbut-2-enedioate): This is the cis isomer, where the two methoxycarbonyl groups are on the same side of the double bond.

-

Dimethyl Mesaconate ((E)-dimethyl 2-methylbut-2-enedioate): This is the trans isomer, where the two methoxycarbonyl groups are on opposite sides of the double bond.

The stability of these isomers is primarily dictated by steric hindrance between the substituent groups.

Thermodynamic Stability of Isomers

In acyclic alkenes, the trans isomer is generally more thermodynamically stable than the cis isomer. This is because the bulky substituent groups in the cis configuration are closer to each other, leading to steric strain from van der Waals repulsion. In the trans configuration, these groups are further apart, minimizing this unfavorable interaction.

This principle is well-established for the analogous compounds, dimethyl maleate (B1232345) (cis) and dimethyl fumarate (B1241708) (trans).[1][2] Dimethyl fumarate is significantly more stable than dimethyl maleate.[1][2] The same principle applies to this compound and dimethyl mesaconate. The methyl group attached to the double bond in both isomers increases the steric crowding in the cis form even further compared to dimethyl maleate. Therefore, dimethyl mesaconate is predicted to be the more thermodynamically stable isomer .

Quantitative Stability Data

Direct thermodynamic data for this compound and dimethyl mesaconate are not as widely reported as for their non-methylated analogs. However, the data for dimethyl maleate and dimethyl fumarate provide a strong indication of the expected differences.

| Property | Dimethyl Maleate (cis) | Dimethyl Fumarate (trans) | This compound (cis) | Dimethyl Mesaconate (trans) |

| Molar Mass ( g/mol ) | 144.13 | 144.13 | 158.15 | 158.15 |

| Melting Point (°C) | -19 | 102-105 | - | - |

| Boiling Point (°C) | 205 | 192 | - | - |

| Density (g/mL at 20°C) | 1.153 | 1.37 (solid) | - | - |

| Heat of Combustion (kJ/mol) | -2988.2 ± 1.2 | -2965.2 ± 1.2 | Data not readily available | Data not readily available |

| Standard Enthalpy of Formation (gas, kJ/mol) | -624.5 ± 1.5 | -647.5 ± 1.5 | Data not readily available | Data not readily available |

Data for dimethyl maleate and dimethyl fumarate sourced from various chemical databases.

The lower heat of combustion and more negative enthalpy of formation for dimethyl fumarate clearly indicate its greater thermodynamic stability compared to dimethyl maleate. A similar, if not more pronounced, difference is expected between dimethyl mesaconate and this compound.

Experimental Determination of Isomeric Stability

Several experimental and computational methods can be employed to determine the relative thermodynamic stability of isomers.

Heat of Combustion Analysis

Principle: The relative thermodynamic stability of isomers can be determined by comparing their standard enthalpies of combustion.[3][4] The more stable isomer will have a lower potential energy and will, therefore, release less heat upon combustion.[4]

Experimental Protocol:

-

Sample Preparation: A precisely weighed amount of the purified isomer is placed in a sample holder within a bomb calorimeter.

-

Calorimeter Setup: The bomb is sealed, pressurized with pure oxygen, and placed in a well-insulated water bath of known volume.

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The temperature change of the water bath is meticulously recorded until it reaches a maximum and then begins to cool.

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample.

-

Comparison: The heats of combustion for both isomers are compared. The isomer with the lower heat of combustion is the more stable one.

Isomerization Studies

Principle: The gas-phase isomerization of this compound to dimethyl mesaconate can be studied to determine the equilibrium constant (Keq) for the reaction.[5][6][7] The Gibbs free energy change (ΔG°) for the isomerization can then be calculated using the equation ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin. A negative ΔG° indicates that the product (the trans isomer) is more stable.

Experimental Protocol:

-

Reaction Setup: A known amount of the cis isomer (this compound) is placed in a sealed reaction vessel suitable for gas-phase reactions at elevated temperatures.

-

Heating: The vessel is heated to a specific temperature and allowed to reach equilibrium.

-

Sampling and Analysis: At various time points, or once equilibrium is assumed to be reached, samples are taken from the gas phase. The composition of the isomeric mixture is analyzed using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Equilibrium Constant Determination: The concentrations of the cis and trans isomers at equilibrium are used to calculate the equilibrium constant, Keq = [trans] / [cis].

-

Thermodynamic Calculation: The Gibbs free energy change is calculated from Keq. By performing the experiment at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of isomerization can be determined from a van 't Hoff plot (ln(Keq) vs. 1/T).

Computational Chemistry

Principle: Modern computational methods, such as density functional theory (DFT), can accurately predict the structures and energies of molecules.[8][9] By calculating the total electronic energies of the optimized geometries of the cis and trans isomers, their relative stabilities can be determined.

Methodology:

-

Structure Building: The 3D structures of both this compound and dimethyl mesaconate are built using molecular modeling software.

-

Geometry Optimization: The geometry of each isomer is optimized to find the lowest energy conformation. This is typically done using a specific level of theory and basis set (e.g., B3LYP/6-31G*).

-

Energy Calculation: The single-point energies of the optimized structures are calculated.

-

Zero-Point Energy Correction: Vibrational frequency calculations are performed to confirm that the structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE). The ZPVE is added to the electronic energy to get the total energy at 0 K.

-

Stability Comparison: The total energies of the two isomers are compared. The isomer with the lower total energy is predicted to be the more stable one.

Visualizations

Isomerization Pathway

Caption: Energy profile for the isomerization of this compound.

Experimental Workflow for Stability Determination

Caption: General workflow for experimental stability determination.

Conclusion

The geometric isomers of this compound are the cis form (this compound) and the trans form (dimethyl mesaconate). Based on fundamental principles of steric hindrance and supported by extensive data from analogous compounds, dimethyl mesaconate is the more thermodynamically stable isomer . This greater stability can be quantified through experimental techniques such as heat of combustion analysis and equilibrium isomerization studies, as well as predicted with high accuracy using computational chemistry methods. For researchers in drug development and materials science, a thorough understanding of the relative stabilities of these isomers is crucial for predicting their behavior, reactivity, and suitability for various applications.

References

- 1. homework.study.com [homework.study.com]

- 2. Solved 10. Explain why dimethyl fumarate is more | Chegg.com [chegg.com]

- 3. Solved The relative thermodynamic stability of isomeric | Chegg.com [chegg.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. brainly.com [brainly.com]

- 6. Solved 1. For the gas phase isomerization of dimethyl | Chegg.com [chegg.com]

- 7. Solved For the gas phase isomerization of dimethyl | Chegg.com [chegg.com]

- 8. Thermochemistry of (E)- and (Z)-disubstituted alkene species: a combined experimental and theoretical investigation of isomeric dimethyl fumarate and dimethyl maleate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Dimethyl Citraconate in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl citraconate (DMCit) is an unsaturated diester monomer that, along with its isomers dimethyl itaconate (DMI) and dimethyl mesaconate (DMMes), presents a bio-based building block for polymer synthesis. However, the polymerization of itaconic acid derivatives, in general, is challenging due to steric hindrance and electronic effects, often resulting in low molecular weights and conversions, especially through conventional free-radical polymerization (FRP). Among the isomers, DMCit is often found as a minor component resulting from the isomerization of DMI.

These application notes provide an overview of the current state of knowledge and detailed protocols for the polymerization of itaconate-based monomers, which can serve as a foundational approach for investigating the polymerization of this compound. Due to the limited literature on the homopolymerization of this compound, the protocols for its more reactive isomer, dimethyl itaconate, are presented as a starting point for experimental design. Additionally, the synthesis of poly(glycerol citraconate) is detailed as a successful example of utilizing a citraconate-derived monomer in polymer synthesis for biomedical applications.

Challenges in the Polymerization of this compound

The primary challenge in the polymerization of this compound and its isomers is their low reactivity in traditional free-radical polymerization. This is attributed to:

-

Steric Hindrance: The presence of two ester groups on the double bond creates significant steric hindrance, impeding the approach of propagating radical chains.

-

Chain Transfer: Allylic hydrogens on the methyl group can participate in chain transfer reactions, leading to termination and the formation of low molecular weight polymers.

-

Isomerization: During synthesis and polymerization, isomerization between citraconate, itaconate, and mesaconate can occur, leading to a mixture of monomers with different reactivities.